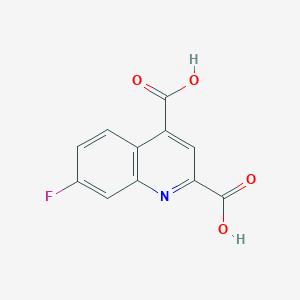

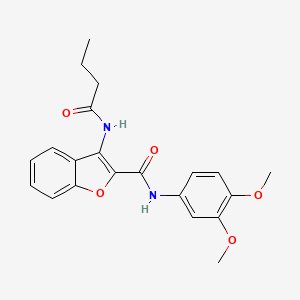

![molecular formula C26H21FN4O2S2 B2573410 N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide CAS No. 532973-16-3](/img/structure/B2573410.png)

N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a derivative of benzothiazole . Benzothiazole is a privileged bicyclic ring system with multiple applications. It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc . The initial step involved the synthesis of N-(1,3 benzothiazole-2-yl)-2chloroacetamide from the acetylation of 2-amino benzothiazole derivatives in the presence of TEA in chloroform .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives can be analyzed using various spectroscopic techniques. For instance, FTIR can provide information about the functional groups present in the molecule, while NMR can provide detailed information about the molecular structure .Aplicaciones Científicas De Investigación

Anti-Tubercular Activity

The compound has shown promising anti-tubercular activity. Recent synthetic developments have led to benzothiazole-based derivatives with inhibitory effects against Mycobacterium tuberculosis. These molecules were compared with standard reference drugs, and their potency was evaluated in vitro and in vivo . Further studies have explored the structure-activity relationships of these derivatives and their molecular docking interactions with the target DprE1, aiming to enhance anti-tubercular activity.

Anti-Parkinsonian Agents

1-(Benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives have been designed and synthesized as potential anti-Parkinsonian agents. These compounds were evaluated for their pharmacological profile in haloperidol-induced catalepsy and oxidative stress in mice .

Raf Kinase Inhibition

Pyrimidinyl-substituted imidazo[2,1-b]thiazole derivatives have demonstrated inhibition of Raf kinases. These compounds hold promise as potential therapeutic agents for cancer treatment .

Temperature-Controlled Synthesis

A facile access to benzo[d]thiazole-2(3H)-thiones and benzo[d]thiazol-2(3H)-ones has been developed through a temperature-controlled intermolecular process. These compounds may find applications in synthetic chemistry and materials science .

Dual Inhibitors of IGF-IR and EGFR

Appropriately substituted imidazo[2,1-b]thiazoles have been explored as dual inhibitors of insulin-like growth factor receptor (IGF-IR) and epidermal growth factor receptor (EGFR). These compounds hold potential for cancer therapy .

Cytotoxic Activity

Novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides have been synthesized. These derivatives were evaluated for their cytotoxic activity, which could be relevant in cancer research .

Direcciones Futuras

Benzothiazole derivatives have been extensively studied and found to have diverse chemical reactivity and broad spectrum of biological activity . Therefore, the future directions in the research of benzothiazole derivatives could involve the development of new synthetic pathways, exploration of their biological activities, and their potential applications in medicinal chemistry .

Mecanismo De Acción

Benzothiazole

This is a heterocyclic compound that is part of the thiazole family. Benzothiazole derivatives have been studied for their diverse biological activities, including anti-inflammatory , anti-tubercular , and antimicrobial effects . The mechanism of action often involves interaction with cellular receptors or enzymes, leading to changes in cellular processes .

Indole

This is another heterocyclic compound. Indole derivatives are known to interact with various biological targets and have been studied for their potential therapeutic effects in various diseases .

Propiedades

IUPAC Name |

N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21FN4O2S2/c27-19-9-3-1-7-17(19)25(33)28-13-14-31-15-23(18-8-2-5-11-21(18)31)34-16-24(32)30-26-29-20-10-4-6-12-22(20)35-26/h1-12,15H,13-14,16H2,(H,28,33)(H,29,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSYRTVHDZCDALN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CC=C3F)SCC(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21FN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

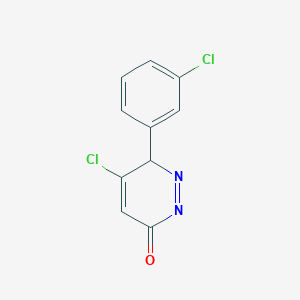

![{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}methyl phenyl sulfone](/img/structure/B2573327.png)

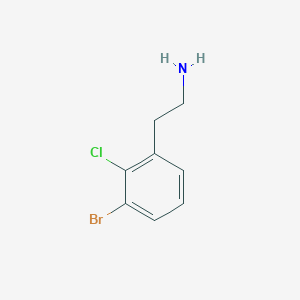

![2-cyclopropyl-1-propyl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2573333.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-morpholinobenzamide](/img/structure/B2573338.png)

![Ethyl 1-[(4-oxo-1,2,3,3a,4,5-hexahydropyrrolo[1,2-a]quinoxalin-7-yl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B2573345.png)

![2-(4-Aminophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2573346.png)

![1-(4-Methylphenyl)-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2573349.png)

![2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2573350.png)